Superior Cell Permeability of Z-YVAD-FMK vs. Ac-YVAD-CMK Drives In Vivo Protection
Z-YVAD-FMK demonstrates markedly superior cell permeability compared to its chloromethyl ketone analog, Ac-YVAD-CMK, a feature that directly translates to more effective in vivo protection. An in vivo study in mice found that intravenous injections of the less permeable Ac-YVAD-CMK provided protection against Fas-mediated liver damage only at higher doses and when administered before the insult [1]. This is attributed to the methyl ester modification on Z-YVAD-FMK's P1 aspartic acid, which enhances membrane penetration; once inside the cell, endogenous esterases cleave the methyl group to generate the active peptide inhibitor .
| Evidence Dimension | Cell Permeability and In Vivo Efficacy |
|---|---|
| Target Compound Data | Intravenous Z-VAD-FMK (structurally related FMK peptide) provided 100% protection against fatal liver damage in mice, effective even with delayed treatment [1]. |
| Comparator Or Baseline | Ac-YVAD-CMK: Required higher doses and pretreatment for partial protection due to lower cell permeability [1]. |
| Quantified Difference | Z-VAD-FMK (FMK warhead) provided superior protection compared to Ac-YVAD-CMK (CMK warhead), a difference directly linked to cell permeability [1]. |
| Conditions | Mouse model of Fas-mediated fulminant liver destruction [1]. |
Why This Matters
Higher cell permeability ensures effective intracellular target engagement in complex cellular and in vivo models, reducing the required dose and improving experimental outcomes compared to less permeable alternatives.
- [1] Rodriguez, I., Matsuura, K., Ody, C., Nagata, S., & Vassalli, P. (1996). Systemic injection of a tripeptide inhibits the intracellular activation of CPP32-like proteases in vivo and fully protects mice against Fas-mediated fulminant liver destruction and death. J. Exp. Med., 184, 2067-2072. View Source
